molecular formula C6H11FO5 B12318928 (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

Cat. No.: B12318928
M. Wt: 182.15 g/mol
InChI Key: BUMRBAMACDBPKO-UHFFFAOYSA-N
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Description

(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol is a fluorinated sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol typically involves the fluorination of a suitable sugar precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3).

Major Products Formed

    Oxidation: Formation of (3S,4S,5R,6R)-4-Fluoro-6-(carboxymethyl)tetrahydropyran-2,3,5-triol.

    Reduction: Formation of (3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a probe for investigating enzyme mechanisms. The presence of the fluorine atom can provide insights into enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural similarity to natural sugars allows it to interact with biological targets in a specific manner.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its fluorinated nature imparts stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biological molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S,5R,6R)-6-(Hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol
  • (3S,4S,5R,6R)-4-Chloro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol
  • (3S,4S,5R,6R)-4-Bromo-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

Uniqueness

The presence of the fluorine atom in (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol distinguishes it from other similar compounds. Fluorine imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2

InChI Key

BUMRBAMACDBPKO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)F)O)O

Origin of Product

United States

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